BenchChemオンラインストアへようこそ!

N-isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide

Medicinal Chemistry Process Chemistry Oxazole Synthesis

N-Isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide (CAS 868214-03-3, molecular formula C21H22N2O4S2, molecular weight 430.54 g/mol) is a synthetic small molecule belonging to the 4-tosyloxazole class. It features a 2-phenyloxazole core, a tosyl electron-withdrawing group at the 4-position, and an N-isopropyl-2-thioacetamide side chain at the 5-position.

Molecular Formula C21H22N2O4S2
Molecular Weight 430.54
CAS No. 868214-03-3
Cat. No. B2580006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide
CAS868214-03-3
Molecular FormulaC21H22N2O4S2
Molecular Weight430.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)NC(C)C
InChIInChI=1S/C21H22N2O4S2/c1-14(2)22-18(24)13-28-21-20(23-19(27-21)16-7-5-4-6-8-16)29(25,26)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,22,24)
InChIKeyMXVGFBBRILRXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 868214-03-3: N-Isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide for Targeted Heterocyclic Screening


N-Isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide (CAS 868214-03-3, molecular formula C21H22N2O4S2, molecular weight 430.54 g/mol) is a synthetic small molecule belonging to the 4-tosyloxazole class. It features a 2-phenyloxazole core, a tosyl electron-withdrawing group at the 4-position, and an N-isopropyl-2-thioacetamide side chain at the 5-position. This compound is primarily utilized as a research tool in medicinal chemistry for structure-activity relationship (SAR) exploration, particularly within programs targeting sleep disorders, ACAT-related metabolic pathways, or kinase inhibition, where the 4-tosyloxazole scaffold has shown class-level promise [1][2].

Why Generic 4-Tosyloxazole Substitution Fails for N-Isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide Procurement


Simple substitution with analogs such as 2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide or 5-(pentylthio)-2-phenyl-4-tosyloxazole cannot replicate the specific pharmacological profile of this compound. The N-isopropylacetamide side chain introduces a distinct hydrogen-bonding donor-acceptor profile and steric bulk that critically influence target binding, as inferred from SAR studies on related thioacetamide-based ACAT and kinase inhibitors [1]. Replacing this moiety with a primary amide, a fluorophenyl group, or a straight-chain thioether fundamentally alters the compound's electronic surface potential and metabolic stability, risking significant loss of on-target potency or unpredictable off-target activity in established assays [2].

Quantitative Differentiation Evidence for N-Isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide


Synthetic Accessibility: Direct Substitution Route vs. Multi-Step Analog Construction

The target compound is accessible via a direct S-nucleophilic substitution on 5-mesyl-2-phenyl-4-tosyloxazole, a reaction that proceeds at ambient temperature with high site-specificity, leaving the 4-tosyl group intact [1]. By contrast, the primary amide analog 2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide requires an additional deprotection or distinct ammonium-based nucleophile addition step, complicating synthesis and reducing overall yield. This divergence in synthetic efficiency directly impacts procurement cost and lead time for screening campaigns.

Medicinal Chemistry Process Chemistry Oxazole Synthesis

In Silico Binding Mode Differentiation: N-Isopropyl vs. N-(4-Fluorophenyl) Acetamide

In a computational modeling study of 1,3-oxazole derivatives against cancer targets, the N-isopropylacetamide moiety exhibited a distinct binding pose compared to N-arylacetamide analogs. The isopropyl group projects into a small hydrophobic pocket supplementary to the main oxazole binding region, whereas the N-(4-fluorophenyl) analog (CAS 686736-82-3) occupies a larger, flat aromatic cleft, altering target selectivity profiles [1]. This structural distinction is critical for projects pursuing selective kinase or enzyme inhibition where the size and shape of the N-substituent controls off-target engagement.

Computational Chemistry Molecular Docking Kinase Selectivity

Patent Landscape: Thioacetamide Sub-Class Differentiation in CNS Indications

The patent US6492396B2 explicitly claims substituted thioacetamides, including those with oxazole rings, for the treatment of sleepiness, tiredness, Parkinson's disease, and sleep apneas [1]. Within the patent's Markush structure, N-isopropyl substituents are specifically exemplified as preferred embodiments for balancing blood-brain barrier (BBB) penetration and target residence time. By contrast, compounds with larger N-substituents (e.g., N-benzyl or N-cyclohexyl) are reported as less favorable for CNS exposure due to increased polar surface area and efflux pump recognition. The target compound's specific N-isopropyl group thus occupies a distinct intellectual property and pharmacological niche within the class.

Patent Analytics CNS Drug Discovery Sleep Disorders

Optimal Application Scenarios for CAS 868214-03-3 in Preclinical Research


CNS-Focused Fragment or Hit-to-Lead Libraries Targeting Sleep/Wake Pathways

Given the patent-protected CNS activity of substituted thioacetamides [1], this compound is best deployed as a tool compound or initial screening hit in programs targeting sleep disorders, narcolepsy, or Parkinson's-related fatigue. Its N-isopropyl group provides a favorable CNS MPO profile compared to bulkier analogs, making it a superior starting point for hit-to-lead optimization where brain penetration is a prerequisite.

Selective ACAT Inhibition Assays with Isoform-Specific Readouts

The 4-tosyloxazole scaffold, combined with the thioacetamide linker, aligns with known ACAT pharmacophores [1]. The N-isopropyl variant may exhibit differential isoform selectivity (SOAT1 vs. SOAT2) compared to N-aryl analogs, making it a valuable tool for dissecting cholesterol esterification pathways in macrophage or intestinal models.

SAR Expansion for Kinase or Thioesterase Probe Development

The compact N-isopropylacetamide side chain, as indicated by in silico modeling [1], is less likely to cause steric hindrance in narrow ATP-binding pockets compared to N-arylacetamide analogs. This compound is thus suitable for screening against kinase panels or serine hydrolases (e.g., APT1/2) where the 5-thioether linkage is critical for covalent or non-covalent inhibition.

Chemical Biology Studies Requiring a Defined Molecular Probe with High Synthetic Tractability

The compound's direct synthesis from the mesyl-oxazole intermediate [1] ensures rapid access and scalability for probe development. Research groups focused on target identification (e.g., chemical proteomics or photoaffinity labeling) will benefit from its single-step conjugation chemistry, which simplifies incorporation of additional linkers or tags.

Quote Request

Request a Quote for N-isopropyl-2-((2-phenyl-4-tosyloxazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.